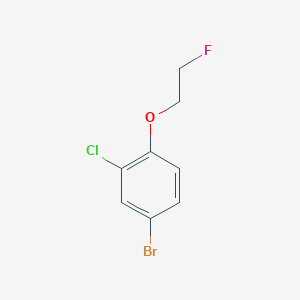

4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene

Description

Contextualization within Halogenated Aromatic Ethers

4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene belongs to the broad class of halogenated aromatic ethers. These are compounds where an ether linkage (-O-) is attached to an aromatic ring, which is also substituted with one or more halogen atoms. The presence of halogens—in this case, bromine, chlorine, and fluorine—significantly influences the electronic properties and reactivity of the molecule. Halogen atoms can engage in halogen bonding, a type of non-covalent interaction that is gaining increasing attention in medicinal chemistry and materials science for its role in molecular recognition and self-assembly. acs.org The specific combination of bromo, chloro, and fluoro substituents on the benzene (B151609) ring, along with the fluoroethoxy side chain, imparts a unique set of physicochemical properties to the molecule.

Significance of Multifunctionalized Benzene Derivatives in Organic Chemistry

Benzene derivatives that are substituted with multiple different functional groups, such as this compound, are of great importance in organic chemistry. researchgate.net The nature and position of these substituents on the aromatic ring allow for precise tuning of the molecule's steric and electronic characteristics. This, in turn, dictates its reactivity and potential applications. For instance, the strategic placement of electron-withdrawing or electron-donating groups can direct the course of further chemical transformations on the aromatic ring. ijcrt.org Polysubstituted benzenes are foundational building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.netijcrt.org The development of synthetic methodologies to control the substitution pattern on a benzene ring is a key area of research in organic synthesis.

Overview of Research Trajectories for Related Chemical Compounds

While dedicated research on this compound is not extensively documented in publicly available literature, the research trajectories of analogous compounds provide valuable insights. For example, related compounds such as 4-bromo-2-chlorophenol (B165030) are utilized as intermediates in the synthesis of agrochemicals and pharmaceuticals. chemicalbook.com Specifically, it is a precursor to insecticidal thiophosphoric acid esters. The presence of multiple halogen atoms on a phenyl ring is a common motif in bioactive molecules, often enhancing properties like metabolic stability and binding affinity. researchgate.netnih.gov Research in this area often focuses on the development of novel synthetic methods, the exploration of their utility as building blocks in medicinal chemistry, and the investigation of their biological activities. researchgate.netscience.govresearchgate.net For instance, compounds containing bromo- and chloro-substituents on a phenyl ring have been investigated for their antimicrobial and antimalarial properties. iucr.org

Rationale for Dedicated Research on this compound

The specific combination of structural features in this compound provides a strong rationale for its dedicated investigation. The presence of three different halogens offers multiple sites for selective chemical modification, such as cross-coupling reactions. core.ac.ukresearchgate.netresearchgate.net The 2-fluoroethoxy side chain introduces a fluorinated alkyl group, a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. dntb.gov.uaresearchgate.net

Dedicated research on this compound would likely focus on several key areas:

Development of efficient and regioselective synthetic routes.

Exploration of its reactivity in various organic transformations, particularly cross-coupling reactions.

Investigation of its potential as a scaffold for the synthesis of novel bioactive molecules.

Study of its physicochemical properties and potential applications in materials science.

The unique substitution pattern of this compound makes it a promising candidate for the discovery of new chemical entities with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-(2-fluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALJSBOWAGXOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Chloro 1 2 Fluoroethoxy Benzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. slideshare.net This process helps in identifying potential synthetic pathways by recognizing key bonds that can be disconnected.

The primary disconnection for 4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene is the ether bond (C-O), as this is a common and reliable bond to form in the forward synthesis. This disconnection points to two key fragments: a substituted phenol (B47542) and a 2-fluoroethyl electrophile. Subsequent disconnections involve the C-Br and C-Cl bonds on the aromatic ring.

The retrosynthetic analysis identifies 4-bromo-2-chlorophenol (B165030) as the immediate key precursor for the aryl ring system. This intermediate contains the required bromine and chlorine atoms in the correct positions relative to the hydroxyl group, which will become the attachment point for the 2-fluoroethoxy moiety.

Working further backward, 4-bromo-2-chlorophenol can be disconnected to simpler precursors. The order of halogen introduction is critical and is dictated by the directing effects of the substituents. msu.edu The hydroxyl group (-OH) is a strongly activating ortho, para-director, while halogens are deactivating but also ortho, para-directing. libretexts.orgmasterorganicchemistry.com

Given these effects, two potential precursors for 4-bromo-2-chlorophenol are:

2-Chlorophenol (B165306) : A logical starting material where the powerful para-directing effect of the hydroxyl group can be exploited to introduce the bromine atom at the C4 position.

4-Bromophenol : An alternative starting material, though chlorination could potentially lead to a mixture of products, making it a less direct route.

Therefore, 2-chlorophenol is identified as a highly strategic precursor for the synthesis.

The introduction of bromine and chlorine onto an aromatic ring is typically achieved through electrophilic aromatic substitution (EAS). masterorganicchemistry.com

Bromination : This reaction involves treating the aromatic compound with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in a suitable solvent. libretexts.orgchemguide.co.uk For activated rings like phenols, the reaction can often proceed without a strong Lewis acid. The hydroxyl group of 2-chlorophenol strongly activates the ring, directing the incoming bromine electrophile to the positions ortho and para to it. The para position is sterically less hindered and electronically favored, leading to the desired 4-bromo-2-chlorophenol.

Chlorination : Similar to bromination, chlorination is accomplished using chlorine (Cl₂) and a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemguide.co.ukmasterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, creating a potent electrophile that can be attacked by the aromatic ring. masterorganicchemistry.com

The synthetic strategy must consider the order of these halogenations to achieve the desired 1,2,4-substitution pattern. Installing the chlorine first (starting with 2-chlorophenol) and then brominating is the more regioselective approach.

The 2-fluoroethoxy group is attached to the phenolic precursor via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This method involves two key components:

A Nucleophile : The phenoxide ion, generated by deprotonating the hydroxyl group of 4-bromo-2-chlorophenol with a suitable base (e.g., potassium carbonate, sodium hydride).

An Electrophile : A 2-fluoroethyl group with a good leaving group. Common reagents include 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate .

The phenoxide attacks the electrophilic carbon of the 2-fluoroethyl reagent, displacing the leaving group (bromide or tosylate) to form the desired ether linkage.

Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, a logical forward synthesis can be constructed using well-established reactions.

The primary route to this compound relies on a sequence of electrophilic aromatic substitution followed by etherification.

Route Starting from 2-Chlorophenol:

Step 1: Bromination of 2-Chlorophenol. 2-Chlorophenol is treated with a brominating agent. The hydroxyl group is a more powerful activating and directing group than the chlorine atom. msu.edu It directs the incoming electrophile (Br⁺) primarily to the para position, yielding 4-bromo-2-chlorophenol .

Step 2: Etherification. The resulting 4-bromo-2-chlorophenol is then subjected to Williamson ether synthesis. It is first treated with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or acetonitrile (B52724) to generate the corresponding phenoxide. This nucleophile is then reacted with an electrophile like 1-bromo-2-fluoroethane to produce the final product, This compound .

| Step | Reactant | Reagents | Product | Reaction Type |

| 1 | 2-Chlorophenol | 1. Br₂ | 4-Bromo-2-chlorophenol | Electrophilic Aromatic Substitution |

| 2 | 4-Bromo-2-chlorophenol | 1. K₂CO₃2. FCH₂CH₂Br | This compound | Williamson Ether Synthesis |

This interactive table outlines a primary synthetic route for the target compound.

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This mechanism is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In the context of synthesizing this compound, the substituents (Cl, Br, and the eventual -OCH₂CH₂F group) are not strongly electron-withdrawing. Therefore, a direct SₙAr reaction to introduce one of the halogens or the ether group onto a pre-substituted benzene (B151609) ring is not a viable primary strategy.

However, the key Williamson ether synthesis step is itself a nucleophilic substitution reaction. In this step, the 4-bromo-2-chlorophenoxide anion acts as the nucleophile. It attacks the alkyl halide (1-bromo-2-fluoroethane), not the aromatic ring, displacing the bromide leaving group. This classical Sₙ2 reaction is highly efficient for forming the ether linkage and is the preferred method for attaching the 2-fluoroethoxy moiety in this synthesis.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The most direct and widely employed method for forming the ether linkage in this compound is the Williamson ether synthesis. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide or a similar electrophile with a good leaving group. organicchemistrytutor.com

In a typical synthesis for the target compound, the precursor 4-bromo-2-chlorophenol is first deprotonated by a strong base to form the corresponding phenoxide. nih.govsigmaaldrich.com This phenoxide anion then acts as the nucleophile. The electrophile is a 2-fluoroethyl group equipped with a leaving group, such as a halide (e.g., 1-bromo-2-fluoroethane) or a sulfonate ester (e.g., 2-fluoroethyl tosylate), the latter being an excellent leaving group. masterorganicchemistry.comnih.gov The reaction works best with primary alkyl halides to avoid competing elimination reactions. libretexts.org

The general reaction is as follows:

Formation of the Alkoxide: The phenolic proton of 4-bromo-2-chlorophenol is abstracted by a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).

Nucleophilic Attack: The resulting 4-bromo-2-chlorophenoxide attacks the electrophilic carbon of the 2-fluoroethylating agent, displacing the leaving group to form the desired ether product.

A summary of typical reactants and conditions is presented in the table below.

| Nucleophilic Precursor | Electrophilic Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 4-Bromo-2-chlorophenol | 1-Bromo-2-fluoroethane | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Heated (e.g., 80-100 °C) |

| 4-Bromo-2-chlorophenol | 2-Fluoroethyl tosylate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature to Reflux |

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to a specific adjacent (ortho) position. wikipedia.orgharvard.edu

For a molecule like this compound, applying a DoM strategy is complex due to the existing substitution pattern. The alkoxy group itself is a DMG, but it is weaker than many others, and its directing ability would compete with the electronic effects of the halogens. harvard.edu A direct DoM on a precursor like 1-bromo-3-chlorobenzene (B44181) to introduce the fluoroethoxy group would be challenging and likely unselective.

A more plausible, albeit multi-step, DoM approach would involve installing a powerful DMG first, using it to direct subsequent functionalization, and then converting it to the desired group. For instance, one could start with a precursor bearing a potent DMG (e.g., an amide or O-carbamate), perform a sequence of ortho-lithiations and electrophilic quenching steps to install the bromo and chloro substituents in the desired positions, and finally, replace the DMG with the fluoroethoxy group. However, competition between multiple potential lithiation sites, especially in the presence of halogens which can undergo lithium-halogen exchange, presents a significant synthetic challenge. uwindsor.ca

Multi-step Synthetic Sequences and Optimizations

The synthesis of polysubstituted benzenes like the target compound typically requires a carefully planned multi-step sequence to ensure correct regiochemistry. researchgate.netmedium.com

Sequential Functionalization of the Benzene Core

The order in which the bromo, chloro, and fluoroethoxy groups are introduced onto the benzene ring is critical due to the directing effects of these substituents in electrophilic aromatic substitution reactions. A logical synthetic route would likely begin with a precursor that allows for controlled, sequential introduction of the required functional groups.

One common strategy begins with a more readily available starting material, such as 2-chlorophenol.

Step 1: Bromination. Electrophilic bromination of 2-chlorophenol. The hydroxyl group is a strongly activating, ortho, para-director, while the chlorine is a deactivating, ortho, para-director. The directing effects combine to strongly favor the introduction of bromine at the position para to the hydroxyl group, yielding 4-bromo-2-chlorophenol. google.com This step ensures the correct 1,2,4-substitution pattern.

Step 2: Etherification. The resulting 4-bromo-2-chlorophenol undergoes a Williamson ether synthesis as described in section 2.2.3, reacting with a suitable 2-fluoroethylating agent to yield the final product, this compound.

This two-step sequence is efficient because it leverages the powerful and predictable directing effect of the phenol group to establish the regiochemistry before forming the ether.

One-Pot Synthetic Procedures

One-pot synthesis, where multiple reaction steps are performed in the same vessel without intermediate purification, offers significant advantages in terms of efficiency and waste reduction. walshmedicalmedia.com While specific one-pot procedures for this compound are not widely documented, related syntheses provide a template for how such a process might be designed. For example, patents describing the synthesis of the analogous compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) detail one-pot procedures involving a Friedel-Crafts reaction followed by an in situ reduction. google.comgoogle.com

A hypothetical one-pot procedure for the target compound could involve the bromination of 2-chlorophenol followed by the direct addition of a base and a 2-fluoroethylating agent to the same reaction vessel. However, careful optimization would be required to prevent cross-reactivity between the reagents from different steps. The success of such a procedure would depend heavily on the choice of solvent and reagents that are compatible with both the electrophilic bromination and the subsequent nucleophilic etherification. rsc.orgfrontiersin.org

Isolation and Purification Techniques for Intermediates and Final Product

The isolation and purification of the key intermediate, 4-bromo-2-chlorophenol, and the final product are crucial for obtaining a compound of high purity.

Work-up: After the reaction, a standard aqueous work-up is typically performed. This involves quenching the reaction mixture with water and separating the organic layer. The organic phase is often washed with a dilute base (e.g., aqueous sodium bicarbonate) to remove any unreacted phenol, followed by a wash with brine. orgsyn.org

Drying and Concentration: The isolated organic layer is dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. google.com

Purification: The final purification of the crude product is generally achieved through one of two main techniques:

Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from byproducts and unreacted starting materials. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. orgsyn.org

Crystallization/Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol (B145695) or ethanol/water) can be an effective method to achieve high purity. google.com This technique is particularly useful for removing minor impurities after a primary purification step like chromatography.

The choice of method depends on the physical state of the compound and the nature of the impurities.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reduce waste, and improve efficiency. mdpi.comnih.gov These principles can be applied to the synthesis of this compound.

Key areas for implementing greener approaches include:

Solvent Selection: Replacing hazardous solvents like DMF or chlorinated solvents with greener alternatives such as ionic liquids, supercritical CO₂, or even water where possible. researchgate.net

Catalysis: Using catalytic methods can reduce the need for stoichiometric reagents, thereby minimizing waste. nih.gov For the etherification step, the use of a phase-transfer catalyst (PTC) can enhance reaction rates and efficiency, particularly in a solid-liquid or liquid-liquid system, which can reduce the need for harsh solvents and high temperatures. researchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or sonochemistry can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.netjetir.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The two-step synthesis starting from 2-chlorophenol generally has good atom economy for the key transformations.

The table below summarizes potential green chemistry modifications for the synthesis.

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle |

|---|---|---|---|

| Etherification | Stoichiometric strong base (e.g., NaH) in DMF | Catalytic amount of a phase-transfer catalyst with K₂CO₃ in a greener solvent | Catalysis, Safer Solvents, Waste Prevention mdpi.comresearchgate.net |

| Heating | Conventional reflux heating for several hours | Microwave-assisted heating for minutes | Energy Efficiency researchgate.net |

| Purification | Silica gel chromatography (generates solvent waste) | Recrystallization from a green solvent (e.g., ethanol) | Waste Prevention mdpi.com |

By integrating these approaches, the synthesis of this compound can be made more sustainable and environmentally responsible. mdpi.com

Solvent Selection and Minimization

The choice of solvent is critical in the synthesis of aryl ethers like this compound, as it can significantly influence reaction rates and outcomes. The synthesis would likely proceed via a Williamson ether synthesis or a similar nucleophilic substitution reaction, where a phenoxide reacts with a fluoro-alkylating agent. In such reactions, polar aprotic solvents are often favored as they can solvate the cation of the base used, leaving the phenoxide anion more available for reaction.

Research on the synthesis of analogous compounds, such as (prop-2-ynyloxy)benzene derivatives, has shown that aprotic polar solvents are effective for SN2 type reactions. plos.org For instance, acetone has been demonstrated to provide excellent solvation in similar syntheses. plos.org Other polar organic solvents that could be considered include dimethylformamide (DMF), N-methylpyridine, dimethylsulfoxide (DMSO), and dimethylacetamide. google.comgoogle.com The selection of the solvent can also be influenced by the desire to minimize by-products. For example, in the synthesis of a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, acetonitrile was specifically avoided to prevent the formation of an N-acetyl impurity. google.comgoogle.com

The principle of solvent minimization is also a key consideration in modern synthetic chemistry to reduce environmental impact and improve process efficiency. This can involve using the minimum amount of solvent necessary or selecting solvents that are easier to recover and recycle. In some patented processes for related compounds, the reaction mixture is concentrated under vacuum to remove the solvent, and the residue is then redissolved in a different solvent for purification, indicating a strategy where solvent use is carefully managed in stages. google.com

Table 1: Potential Solvents for the Synthesis of this compound

| Solvent Type | Specific Solvent | Rationale for Use |

|---|---|---|

| Polar Aprotic | Acetone | Favors SN2 reactions and provides good solvation. plos.org |

| Polar Aprotic | Dimethylformamide (DMF) | Commonly used polar organic solvent. google.comgoogle.com |

| Polar Aprotic | Dichloromethane (DCM) | Used in syntheses of similar structures. google.comchemicalbook.com |

| Polar Aprotic | Acetonitrile | Effective but may lead to side reactions depending on reactants. chemicalbook.com |

Catalyst Development for Enhanced Efficiency

Catalysts play a pivotal role in enhancing the efficiency and selectivity of synthetic reactions. For the synthesis of this compound, which would likely start from a precursor such as 4-bromo-2-chlorophenol, the choice of catalyst can influence the rate of ether formation.

In reactions analogous to the Williamson ether synthesis, a base is typically required to deprotonate the phenol, and while not a catalyst in the strictest sense, its choice is crucial. Potassium carbonate (K2CO3) has proven to be effective in the synthesis of similar aryl ethers. plos.org

For more complex transformations on the benzene ring that might be required to produce the starting materials, various catalysts are employed. For instance, the introduction of bromo and chloro substituents onto a benzene ring often involves electrophilic aromatic substitution, which can be catalyzed by Lewis acids like ferric bromide (FeBr3) or aluminum chloride (AlCl3). libretexts.orglibretexts.org

In the context of forming the ether linkage itself, phase-transfer catalysts can be employed to facilitate the reaction between an aqueous phase (containing the deprotonated phenol) and an organic phase (containing the alkylating agent). While not explicitly detailed in the provided search results for this specific ether, this is a common strategy for enhancing the efficiency of such reactions.

Table 2: Catalysts and Reagents in Related Syntheses

| Reagent/Catalyst Type | Specific Example | Role in Synthesis | Reference |

|---|---|---|---|

| Base | Potassium Carbonate (K2CO3) | Deprotonation of phenol in ether synthesis. | plos.org |

| Lewis Acid | Aluminum Chloride (AlCl3) | Catalyst for Friedel-Crafts reactions. | google.comchemicalbook.com |

| Lewis Acid | Ferric Bromide (FeBr3) | Catalyst for aromatic bromination. | libretexts.orglibretexts.org |

| Reducing Agent System | Triethylsilane / Boron Trifluoride Etherate | Used for reductive etherification in related syntheses. | chemicalbook.com |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Bromo 2 Chloro 1 2 Fluoroethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of its chemical structure.

Proton NMR (¹H NMR) provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the 2-fluoroethoxy side chain.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the bromo, chloro, and fluoroethoxy substituents. These substituents affect the electron density at different positions on the ring, leading to predictable shielding and deshielding effects. wisc.edumodgraph.co.uk The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling with neighboring protons, would reveal their relative positions (ortho, meta, para) on the ring. wisc.edu

The 2-fluoroethoxy group would exhibit two sets of signals corresponding to the two methylene (B1212753) (-CH₂-) groups. The methylene group adjacent to the oxygen atom (OCH₂) would appear at a different chemical shift than the methylene group adjacent to the fluorine atom (FCH₂). The coupling between these two non-equivalent methylene groups and the coupling of the FCH₂ protons with the fluorine atom would result in complex splitting patterns, likely a triplet of doublets or a doublet of triplets for each.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H | 6.8 - 7.6 | d, dd | J ≈ 2-9 |

| -OCH₂- | 4.2 - 4.5 | dt or tdd | J ≈ 4 (H-H), J ≈ 28 (H-F) |

| -CH₂F | 4.6 - 4.8 | dt or tdd | J ≈ 4 (H-H), J ≈ 47 (H-F) |

Note: These are predicted values based on typical chemical shifts of similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show six signals in the aromatic region (approximately 110-160 ppm) corresponding to the six carbons of the benzene ring. The chemical shifts of these carbons are significantly influenced by the electronegativity and resonance effects of the attached bromo, chloro, and fluoroethoxy groups. researchgate.netnih.govresearchgate.net The carbon atoms directly bonded to the electronegative substituents (Br, Cl, O) will be deshielded and appear at a downfield chemical shift. researchgate.netnih.gov

The 2-fluoroethoxy side chain will display two signals for its two carbon atoms. The carbon atom bonded to the fluorine will show a characteristic splitting due to carbon-fluorine coupling (¹JCF), which is typically large. The carbon atom bonded to the oxygen will also be deshielded.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-O | 150 - 160 |

| Other Aromatic C-H | 110 - 130 |

| -OCH₂- | 65 - 75 |

| -CH₂F | 80 - 90 (split by F) |

Note: These are predicted values based on typical chemical shifts of similar structural motifs. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize the fluorinated portion of the molecule. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong and easily detectable signals. wikipedia.org

The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the fluorine atom in the 2-fluoroethoxy group. alfa-chemistry.com The chemical shift of this signal is characteristic of a fluorine atom attached to an aliphatic carbon. ucsb.edu This signal will be split into a triplet by the two adjacent protons of the methylene group (-CH₂F). wikipedia.org

Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂F | -220 to -230 | t | JHF ≈ 47 |

Note: Chemical shifts are referenced to a standard such as CFCl₃. Predicted values are based on typical ranges for fluoroalkanes. wikipedia.org

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule, which is essential for confirming the structure of this compound. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.org For the target molecule, COSY would show cross-peaks connecting adjacent aromatic protons, confirming their relative positions. It would also show a correlation between the -OCH₂- and -CH₂F protons of the side chain, confirming their connectivity. slideshare.netslideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C). wikipedia.org HSQC is invaluable for assigning the carbon signals. For instance, it would show correlations between each aromatic proton and its corresponding carbon atom, and between the protons of the methylene groups and their respective carbons in the side chain. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. wikipedia.org HMBC is crucial for piecing together the molecular framework. It would show correlations from the -OCH₂- protons to the aromatic carbon attached to the oxygen, thus connecting the side chain to the benzene ring. It would also help to unambiguously assign the quaternary (non-protonated) aromatic carbons by showing correlations from the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. creative-biostructure.com NOESY can provide information about the conformation and stereochemistry of the molecule. For example, it could show through-space interactions between the protons of the -OCH₂- group and the proton on the adjacent aromatic carbon (at position 2), confirming the spatial proximity of the side chain to that part of the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.uknumberanalytics.commeasurlabs.com This precision allows for the unambiguous determination of the elemental formula of a molecule from its exact mass. algimed.comresearchgate.net For this compound (C₈H₇BrClFO), HRMS would be able to distinguish its exact mass from other potential compounds with the same nominal mass.

The presence of bromine and chlorine atoms, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak. This pattern is a powerful diagnostic tool for confirming the presence of these halogens in the molecule.

Analysis of the fragmentation patterns in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule might include:

Loss of the fluoroethoxy side chain.

Cleavage of the C-O bond, leading to a fragment corresponding to the bromochlorophenoxy radical cation.

Loss of halogen atoms.

By analyzing these fragments, the connectivity of the molecule can be confirmed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. Following separation, it enters the mass spectrometer, where it is ionized, fragmented, and detected.

The resulting mass spectrum provides a molecular fingerprint. The molecular ion peak (M+) would be expected to be prominent due to the stability of the aromatic ring. whitman.eduwhitman.edu A critical feature of the mass spectrum would be the distinctive isotopic pattern caused by the presence of bromine and chlorine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) that is definitive for a compound containing one bromine and one chlorine atom.

Electron impact (EI) ionization would likely induce predictable fragmentation patterns. The primary fragmentation would involve cleavage of the ether bond and loss of the side chain.

Predicted GC-MS Fragmentation Data

| m/z (relative intensity) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 280/282/284 | [C₈H₇BrClFO]⁺ | Molecular Ion (M⁺) |

| 235/237/239 | [C₆H₃BrClO]⁺ | Loss of the ethyl fluoride (B91410) group (-C₂H₄F) |

| 207/209 | [C₆H₄BrCl]⁺ | Cleavage of the C-O ether bond |

| 126/128 | [C₆H₄Cl]⁺ | Loss of Br from the bromochlorobenzene fragment |

Note: The table presents predicted fragmentation patterns based on the principles of mass spectrometry for halogenated aromatic ethers. Actual experimental results may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile samples or as a complementary technique, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. The compound would first be separated using a high-performance liquid chromatography (HPLC) system, likely with a reversed-phase column (e.g., C18 or a phenyl-based column for enhanced π-π interactions). chromforum.org

Following chromatographic separation, the analyte would be introduced into the mass spectrometer. Softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used in LC-MS. These methods usually result in less fragmentation compared to EI, with the primary ion observed often being the protonated molecule [M+H]⁺ or adducts with solvent molecules. The key diagnostic feature in the mass spectrum would remain the isotopic pattern from the bromine and chlorine atoms. researchgate.netnih.gov

Predicted LC-MS Ion Data

| Ion Type | Predicted m/z | Isotopic Signature |

|---|---|---|

| Protonated Molecule [M+H]⁺ | 281/283/285 | Characteristic pattern for Br+Cl |

Note: This data is predictive. The formation of specific ions depends on the exact LC-MS conditions (mobile phase, ionization source).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would show absorptions corresponding to the vibrations of the substituted benzene ring and the fluoroethoxy side chain. Aromatic compounds exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at 1450-1600 cm⁻¹. openstax.orglibretexts.org The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to a specific pattern of overtone bands in the 1660-2000 cm⁻¹ region and C-H out-of-plane bending vibrations between 800 and 900 cm⁻¹. spectroscopyonline.com

Vibrations involving the halogens and the ether linkage are typically found in the fingerprint region of the spectrum (<1300 cm⁻¹).

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2980-2850 | Stretching |

| Aromatic C=C | 1600-1450 | Ring Stretching pressbooks.pub |

| C-O-C (Aryl-Alkyl Ether) | 1275-1200 (asym), 1075-1020 (sym) | Stretching |

| C-F | 1150-1000 | Stretching |

| Aromatic C-H (out-of-plane) | 900-800 | Bending |

| C-Cl | 800-600 | Stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Analysis of Molecular Geometry and Conformations

X-ray diffraction analysis would be expected to confirm the planarity of the benzene ring. docbrown.infohackaday.com The C-C bond lengths within the aromatic ring would be intermediate between those of a single and a double bond, typically around 1.39 Å. docbrown.info The bond angles within the hexagonal ring would be approximately 120°. The geometry of the substituents relative to the ring would also be precisely determined. The fluoroethoxy side chain is flexible and can adopt various conformations, but in the solid state, it would likely be locked into a single, low-energy conformation.

Typical Bond Lengths for Related Structures

| Bond | Typical Length (Å) |

|---|---|

| C-C (aromatic) | 1.39 |

| C-Br | 1.90 |

| C-Cl | 1.74 |

| C-O (aryl ether) | 1.36 |

| C-O (alkyl ether) | 1.43 |

| C-C (aliphatic) | 1.54 |

Source: Based on general crystallographic data for similar organic molecules.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to play a significant role.

Halogen Bonding: The bromine and chlorine atoms are capable of forming halogen bonds, where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base, such as the oxygen atom or the π-system of an adjacent benzene ring. nih.govresearchgate.net

Hydrogen Bonding: Weak C-H···O and C-H···F hydrogen bonds involving the aromatic and aliphatic C-H groups and the electronegative oxygen and fluorine atoms are likely to be present, further stabilizing the crystal structure. acs.org

π-π Stacking: The aromatic rings may pack in a parallel or offset fashion, allowing for stabilizing π-π stacking interactions.

The interplay of these forces dictates the final crystal symmetry, density, and morphology.

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for determining the purity of a chemical substance. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for assessing the purity of this compound.

In a purity assessment, a sample is analyzed under optimized conditions to separate the main component from any impurities, such as starting materials, by-products, or degradation products. The purity is typically calculated from the relative peak areas in the resulting chromatogram, often using a detector with a uniform response factor like a Flame Ionization Detector (FID) for GC or a universal detector like an Evaporative Light Scattering Detector (ELSD) for HPLC. UV detection is also common for HPLC of aromatic compounds.

Typical Chromatographic Conditions for Purity Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| GC | Capillary, e.g., DB-5 (5% phenyl-methylpolysiloxane) | Carrier Gas: Helium or Hydrogen | FID or MS |

| HPLC | Reversed-Phase, e.g., C18, Phenyl-Hexyl, or PFP chromforum.org | Mobile Phase: Gradient of Acetonitrile (B52724)/Methanol and Water | UV (e.g., at 254 nm) or MS |

Note: These are representative conditions and would require optimization for specific impurity profiles.

Computational and Theoretical Investigations of 4 Bromo 2 Chloro 1 2 Fluoroethoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels.

This would involve determining the most stable three-dimensional arrangement of the atoms in the molecule. The flexible 2-fluoroethoxy side chain, in particular, would require a thorough conformational search to identify the lowest energy conformers and the energy barriers between them. This analysis is crucial as the molecular conformation can significantly influence its physical and chemical properties.

An investigation into the electronic structure would provide insights into the distribution of electrons within the molecule. This includes mapping the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding the molecule's reactivity. The electron-withdrawing and donating effects of the substituents would be quantified, and a molecular electrostatic potential (MEP) map would be generated to visualize the regions of positive and negative charge.

By calculating the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum could be predicted. This would help in the experimental identification and characterization of the compound by assigning specific vibrational modes to the stretching and bending of its chemical bonds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would be employed to study the behavior of the molecule over time, providing a dynamic picture of its movements and interactions.

MD simulations would reveal how the molecule explores different conformations in a solvent environment. This is particularly important for understanding the flexibility of the 2-fluoroethoxy group and how its orientation changes over time, which can impact its interactions with other molecules.

Structure-Reactivity Relationships from Computational Models

Computational models, particularly those based on quantum mechanics, are powerful tools for elucidating the relationship between the molecular structure of a compound and its chemical reactivity. For 4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene, these models would focus on how the interplay of the bromo, chloro, and 2-fluoroethoxy substituents on the benzene (B151609) ring influences its electronic properties and, consequently, its reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this type of investigation. nih.govnih.govmdpi.com QSAR models correlate variations in the structural and physicochemical properties of a series of compounds with their biological activity or chemical reactivity. mdpi.com For halogenated benzenes, these models often incorporate descriptors such as hydrophobicity (logP), electronic effects (like the energy of the highest occupied molecular orbital, EHOMO), and steric parameters. nih.gov

In the case of this compound, a computational analysis would likely reveal the following:

Electronic Effects: The bromine and chlorine atoms are electron-withdrawing through induction but can act as weak electron-donors through resonance. The 2-fluoroethoxy group is also expected to have a significant electronic influence. Computational models would quantify these effects by calculating molecular orbital energies and mapping the electron density distribution across the molecule. This would help predict the most likely sites for electrophilic or nucleophilic attack. For instance, studies on other halogenated benzenes have shown that the distribution of charge and the energy of frontier molecular orbitals are key to understanding their reactivity. researchgate.net

Steric Effects: The size and orientation of the substituents would be modeled to understand how they might hinder or facilitate reactions at different positions on the benzene ring.

Reactivity Descriptors: Parameters derived from Density Functional Theory (DFT) calculations, such as chemical potential, hardness, and electrophilicity, would provide a quantitative measure of the molecule's reactivity. These descriptors are instrumental in comparing the reactivity of this compound with other related compounds.

A hypothetical data table illustrating the types of descriptors that would be calculated in a QSAR study is presented below. The values are purely illustrative.

| Descriptor | Predicted Value | Implication for Reactivity |

| LogP | 4.2 | High hydrophobicity, may influence biological membrane permeability. |

| EHOMO | -6.5 eV | Relates to the ease of oxidation; a lower value suggests greater stability. |

| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule, affecting its interactions. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides highly valuable methods for predicting spectroscopic data, which can be instrumental in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common and powerful application. liverpool.ac.ukacs.orgnih.govcomporgchem.com

For this compound, DFT calculations would be the primary tool for predicting its 1H, 13C, and 19F NMR spectra. nih.gov The process generally involves:

Geometry Optimization: The first step is to calculate the most stable three-dimensional conformation of the molecule.

NMR Calculation: Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, the magnetic shielding tensors for each nucleus are calculated. nih.gov

Chemical Shift Prediction: The calculated shielding values are then converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) and applying scaling factors to correct for systematic errors in the calculations. nih.gov

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. Therefore, the predicted spectrum would reflect the electron-withdrawing and steric effects of the bromo, chloro, and 2-fluoroethoxy groups. For example, the protons and carbons on the aromatic ring would exhibit shifts influenced by the positions of the halogen and ether substituents. wisc.edulibretexts.org Similarly, the 19F NMR chemical shift of the fluoroethoxy group would be sensitive to its conformation and its electronic interactions with the rest of the molecule. nih.govrsc.org

An illustrative table of predicted 1H NMR chemical shifts for the aromatic protons of this compound is shown below. The assignments and values are hypothetical and serve to demonstrate the type of data that would be generated.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.45 | d |

| H-5 | 7.10 | dd |

| H-6 | 6.90 | d |

These predicted spectra can be compared with experimental data to confirm the structure of the molecule or to assign specific resonances to particular atoms within the molecule.

Reaction Mechanisms and Chemical Transformations of 4 Bromo 2 Chloro 1 2 Fluoroethoxy Benzene

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. wikipedia.orgfiveable.me

Regioselectivity and Directing Effects of Substituents

The position of an incoming electrophile on the 4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene ring is determined by the cumulative directing effects of the existing groups. Substituents are classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the reaction rate), and as ortho-, para-, or meta-directors. pressbooks.pubchemistrytalk.org

Fluoroethoxy Group (-OCH₂CH₂F): Located at the C1 position, this is an alkoxy group. Alkoxy groups are strong activating groups and are ortho-, para-directors. pressbooks.pubmasterorganicchemistry.com They activate the ring by donating electron density through a strong resonance effect, where the oxygen's lone pairs delocalize into the ring. This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the attack occurs at the ortho and para positions. libretexts.org

Chloro Group (-Cl): Positioned at C2, chlorine is a halogen. Halogens are weakly deactivating groups due to their strong electron-withdrawing inductive effect, which pulls electron density from the ring. chemistrytalk.orglibretexts.org However, they are ortho-, para-directors because their lone pair electrons can be donated through resonance to stabilize the arenium ion, an effect that is most pronounced for ortho and para attack. libretexts.orglibretexts.org

Bromo Group (-Br): Situated at C4, bromine is also a halogen and exhibits similar electronic effects to chlorine. It is a weakly deactivating, ortho-, para-director. pressbooks.publibretexts.org

In a polysubstituted benzene ring, the most powerfully activating group typically controls the position of further substitution. ucalgary.ca In this molecule, the fluoroethoxy group is the strongest activating group, and its influence will dominate over the deactivating effects of the two halogens. The fluoroethoxy group at C1 directs incoming electrophiles to the ortho positions (C2 and C6) and the para position (C4). Since the C2 and C4 positions are already occupied, electrophilic attack is overwhelmingly directed to the C6 position.

| Position | Substituent | Effect of Fluoroethoxy (at C1) | Effect of Chloro (at C2) | Effect of Bromo (at C4) | Overall Predicted Reactivity |

|---|---|---|---|---|---|

| C3 | -H | Meta (Deactivated) | Ortho (Directed) | Ortho (Directed) | Low |

| C5 | -H | Meta (Deactivated) | Para (Directed) | Ortho (Directed) | Low |

| C6 | -H | Ortho (Strongly Directed & Activated) | Meta (Deactivated) | Meta (Deactivated) | High (Most Likely Site of Substitution) |

Role of the Fluoroethoxy Group in Aromatic Reactivity

The 2-fluoroethoxy group plays a pivotal role in the aromatic reactivity of the molecule. As an alkoxy group, its primary contribution is the powerful electron-donating resonance effect (+R effect) from the oxygen atom directly attached to the benzene ring. masterorganicchemistry.com This effect significantly increases the electron density of the ring, especially at the ortho and para positions, making the molecule more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org This electron donation is crucial for stabilizing the cationic sigma complex intermediate, which lowers the activation energy of the reaction.

Nucleophilic Substitution Reactions at the Halogenated Positions

While electrophilic substitution is common for electron-rich aromatic rings, nucleophilic substitution can occur at the halogenated positions, particularly through metal-catalyzed cross-coupling reactions.

Reactivity of Bromine and Chlorine

The two halogen atoms, bromine at C4 and chlorine at C2, exhibit different reactivities depending on the reaction type. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. libretexts.org The reactivity of the aryl halide is inversely related to the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage. Consequently, the bromine atom at the C4 position is significantly more reactive than the chlorine atom at the C2 position. The general reactivity order for halides in these reactions is I > Br > Cl. libretexts.orgresearchgate.netwikipedia.org This differential reactivity allows for selective functionalization at the C4 position while leaving the C-Cl bond intact. rsc.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The higher reactivity of the aryl bromide moiety makes this compound an excellent substrate for selective palladium-catalyzed cross-coupling reactions at the C4 position. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond, typically yielding a biaryl or vinyl-substituted product. researchgate.netyonedalabs.com

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, providing a method for C-C bond formation and vinylation of the aromatic ring. libretexts.orgwikipedia.org

Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylalkyne. wikipedia.orglibretexts.org

Negishi Reaction: The Negishi coupling uses an organozinc reagent to couple with the aryl bromide, forming a C-C bond. organic-chemistry.orgacs.org This method is known for its tolerance of a wide range of functional groups. nih.gov

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | General Product Structure |

|---|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(0) complex, Base | Aryl-R (C-C) | 4-R-2-chloro-1-(2-fluoroethoxy)benzene |

| Heck | Alkene (H₂C=CHR) | Pd(0) complex, Base | Aryl-CH=CHR (C-C) | 4-(CH=CHR)-2-chloro-1-(2-fluoroethoxy)benzene |

| Sonogashira | Alkyne (H-C≡C-R) | Pd(0) complex, Cu(I), Base | Aryl-C≡C-R (C-C) | 4-(C≡C-R)-2-chloro-1-(2-fluoroethoxy)benzene |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complex | Aryl-R (C-C) | 4-R-2-chloro-1-(2-fluoroethoxy)benzene |

Reactions Involving the Fluoroethoxy Side Chain

The 2-fluoroethoxy side chain, -OCH₂CH₂F, is generally chemically robust and unreactive under most standard organic synthesis conditions. This stability is often a desirable feature, as the group can act as a stable substituent or protecting group that does not interfere with reactions occurring elsewhere in the molecule. wiley.comorganic-chemistry.org

The ether linkage (C-O-C) is known to be stable to many reagents. libretexts.org However, it can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), typically at elevated temperatures. wikipedia.orgmasterorganicchemistry.com This cleavage would likely proceed via an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered ethyl carbon, breaking the aryl-alkyl ether bond to yield 4-bromo-2-chlorophenol (B165030) and 1-fluoro-2-iodoethane (B1294473) (or the corresponding bromo-derivative). libretexts.org

The carbon-fluorine (C-F) bond in the side chain is exceptionally strong and is not susceptible to cleavage or substitution under normal reaction conditions.

Transformations at the Fluorine Atom

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making transformations at the fluorine atom in the 2-fluoroethoxy group of this compound particularly challenging. The high electronegativity of fluorine and the strength of the C-F bond render it generally unreactive towards classical nucleophilic substitution reactions.

For a nucleophilic substitution to occur at the carbon bearing the fluorine, a strong nucleophile and harsh reaction conditions would be required. However, such conditions would likely favor other reactions, such as cleavage of the ether linkage or reactions at the aromatic ring. The likelihood of a direct S(_N)2 displacement of the fluoride (B91410) ion is very low due to the poor leaving group ability of F⁻.

Elimination reactions, such as dehydrofluorination to form a vinyl ether, are also not typically favored for simple fluoroalkanes unless there is a suitably acidic proton on an adjacent carbon and a strong base is used. In the case of the 2-fluoroethoxy group, the acidity of the protons on the adjacent carbon is not significantly enhanced.

Despite these challenges, modern synthetic methodologies have opened up avenues for C-F bond activation. One such approach is through photoredox catalysis. nih.gov In this method, a photocatalyst, upon excitation with visible light, can facilitate a single-electron transfer to the molecule containing the C-F bond. This can lead to the formation of a radical anion, which may then fragment to release a fluoride ion and a carbon-centered radical. This radical intermediate can then be trapped by a suitable reagent. While this has been demonstrated for fluoroarenes, the application to fluoroalkyl groups is also an area of active research. nih.gov For this compound, such a transformation would likely compete with reactions at the more easily reducible C-Br bond.

Another potential, though less common, transformation could involve Lewis acid-mediated C-F bond activation. researchgate.net Very strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and making it more susceptible to nucleophilic attack. However, this often requires specific substrates and highly specialized conditions.

Table 2: Reactivity of the C-F Bond in this compound

| Reaction Type | Feasibility | Conditions | Notes |

| Nucleophilic Substitution (S(_N)2) | Very Low | Strong nucleophile, harsh conditions | Fluoride is a poor leaving group. |

| Elimination (E2) | Low | Strong base | Protons on adjacent carbon are not sufficiently acidic. |

| Photoredox Catalysis | Potential | Photocatalyst, light, radical trap | A modern approach for C-F activation, but may compete with C-Br activation. |

| Lewis Acid-Mediated Activation | Potential | Strong Lewis acid | Requires specific and often harsh conditions. |

Radical Reactions and Photochemistry

The photochemical behavior of this compound is primarily dictated by the different strengths of the carbon-halogen bonds on the aromatic ring. The energy of a C-X bond (where X is a halogen) decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the C-Br bond is the most susceptible to homolytic cleavage upon irradiation with ultraviolet (UV) light. libretexts.org

Upon UV irradiation, this compound is expected to undergo selective homolytic cleavage of the C-Br bond to generate a 2-chloro-4-(2-fluoroethoxy)phenyl radical and a bromine radical. libretexts.org

Initiation Step: 4-Br-2-Cl-Ar-OCH₂CH₂F + hν → •2-Cl-Ar-OCH₂CH₂F + •Br

The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, depending on the reaction medium and the presence of other reagents.

Hydrogen Abstraction: In the presence of a hydrogen donor solvent (e.g., an alcohol or an alkane), the aryl radical can abstract a hydrogen atom to form 1-chloro-3-(2-fluoroethoxy)benzene.

Reaction with other Radicals: The aryl radical can combine with other radical species present in the reaction mixture. For example, it could dimerize, although this is generally a minor pathway.

Addition to Unsaturated Systems: The aryl radical can add to double or triple bonds if such functionalities are present in the reaction system.

The bromine radical generated can also participate in further reactions, such as abstracting a hydrogen atom from the solvent or recombining with other radicals.

It is noteworthy that the C-Cl bond is stronger than the C-Br bond, and therefore its homolytic cleavage would require higher energy (shorter wavelength) UV light. The C-F bond on the alkyl chain and the C-O bond of the ether are significantly stronger and are not expected to undergo homolytic cleavage under typical photochemical conditions used for C-Br bond scission.

The photochemistry of halogenated aromatic compounds can also involve ionic pathways, particularly in polar solvents. However, for polyhalogenated benzenes, radical pathways initiated by the cleavage of the weakest carbon-halogen bond are often the dominant course of reaction.

Table 3: Bond Dissociation Energies for Relevant Bonds

| Bond | Approximate Bond Dissociation Energy (kJ/mol) | Relative Susceptibility to Homolytic Cleavage |

| C-Br (on aryl ring) | ~290 | High |

| C-Cl (on aryl ring) | ~360 | Moderate |

| C-F (on alkyl chain) | ~450 | Very Low |

| C-O (ether linkage) | ~360 | Moderate |

| C-H (on aryl ring) | ~430 | Low |

Note: Values are approximate and can vary depending on the specific molecular environment.

Synthesis and Reactivity of Derivatives and Analogs of 4 Bromo 2 Chloro 1 2 Fluoroethoxy Benzene

Design Principles for Novel Derivatives

The design of new derivatives of 4-bromo-2-chloro-1-(2-fluoroethoxy)benzene is centered on the strategic manipulation of its core structure. This involves modifying the halogen substituents, altering the ether linkage and its alkyl chain, and introducing new functional groups to the aromatic ring. Each of these approaches allows for the fine-tuning of the molecule's properties.

The nature and position of halogen substituents on the benzene (B151609) ring significantly influence the molecule's reactivity and physicochemical properties. The existing bromine and chlorine atoms can be replaced with other halogens or functional groups to modulate these characteristics. For instance, replacing bromine with iodine could alter the potential for halogen bonding interactions. mdpi.com Conversely, substitution with fluorine can significantly increase electronegativity and potentially metabolic stability.

Strategic modifications might include:

Replacement of Bromine: The bromine at the C-4 position can be a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of a wide array of new functionalities.

Replacement of Chlorine: The chlorine at the C-2 position is generally less reactive in nucleophilic aromatic substitution than an activated halogen, but its replacement can be achieved under specific conditions, offering another site for derivatization.

Introduction of Additional Halogens: Further halogenation of the aromatic ring would increase lipophilicity and could direct subsequent reactions to specific positions.

The fluoroethoxy side chain is a key determinant of the molecule's polarity and conformational flexibility. Modifications to this part of the molecule can have a profound impact on its properties. A significant area of interest is the synthesis of trifluoromethoxy (-OCF3) analogs, as this group is known to be a metabolically stable mimic of a methoxy (B1213986) group with strong electron-withdrawing properties. beilstein-journals.orgnih.gov

Key alterations include:

Trifluoromethoxy Analogs: Replacing the 2-fluoroethoxy group with a trifluoromethoxy group would create 4-bromo-2-chloro-1-(trifluoromethoxy)benzene (B134258). nih.gov The -OCF3 group is highly lipophilic and acts as a strong electron-withdrawing group through induction, while also being a weak π-donor through resonance. researchgate.net This combination of properties can significantly alter the electronic nature of the aromatic ring.

Chain Length and Fluorination Pattern: The length of the alkyl chain of the ether can be varied, and the degree and position of fluorination can be altered. For example, using a longer fluoroalkyl chain could increase lipophilicity, while changing the fluorination pattern could fine-tune the electronic properties.

Alternative Ether Linkages: The ether linkage itself could be replaced with other functionalities like a thioether or an amine linkage to explore different chemical spaces.

The synthesis of aryl trifluoromethyl ethers can be challenging but several methods have been developed, including the reaction of phenols with sources of the trifluoromethyl group. nih.gov

| Analog | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | 158579-80-7 | C7H3BrClF3O | 275.45 |

This table presents data for a key analog of this compound.

The introduction of additional functional groups onto the aromatic ring is a primary strategy for creating novel derivatives with diverse properties. The positions of these new groups are largely dictated by the directing effects of the existing chloro, bromo, and fluoroethoxy substituents. masterorganicchemistry.comlibretexts.orgfsu.edumasterorganicchemistry.com The ether group is an ortho-, para-director, as are the halogen atoms.

Common functional groups to introduce include:

Nitro Group (-NO2): Nitration of the benzene ring would likely occur at the positions ortho or para to the activating ether group, and meta to the deactivating halogens. The nitro group is strongly electron-withdrawing and can serve as a precursor to an amino group.

Amino Group (-NH2): An amino group can be introduced either by reduction of a nitro group or through direct amination reactions. The amino group is a strong activating group and can significantly alter the reactivity of the aromatic ring.

Cyano Group (-CN): A cyano group can be introduced through various methods, including the Sandmeyer reaction of a corresponding diazonium salt. This group is electron-withdrawing and can be hydrolyzed to a carboxylic acid or reduced to an amine.

Alkyl and Acyl Groups: Friedel-Crafts alkylation or acylation can introduce carbon-based substituents, though the deactivating nature of the halogens may require harsh reaction conditions.

Synthetic Routes to Key Analogs and Derivatives

The synthesis of analogs and derivatives of this compound relies on a toolbox of established organic reactions. The parent molecule itself is likely synthesized via a Williamson ether synthesis from 4-bromo-2-chlorophenol (B165030) and a suitable 2-fluoroethylating agent.

Synthesis of the Parent Compound (Proposed): A plausible route to this compound involves the O-alkylation of 4-bromo-2-chlorophenol with a reagent such as 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate in the presence of a base like potassium carbonate.

Synthesis of Trifluoromethoxy Analog: The synthesis of 4-bromo-2-chloro-1-(trifluoromethoxy)benzene can be approached through several methods developed for the synthesis of aryl trifluoromethyl ethers. nih.gov One common method involves the reaction of the corresponding phenol (B47542) (4-bromo-2-chlorophenol) with a trifluoromethylating agent. beilstein-journals.orgnih.gov

Introduction of a Nitro Group: Nitration of this compound using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of isomers. The directing effects of the substituents would need to be carefully considered to predict the major product.

Cross-Coupling Reactions: The bromine atom at the C-4 position is a prime site for palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid could be used to synthesize biaryl derivatives.

Comparative Reactivity Studies of Derivatives

The reactivity of the derivatives of this compound will be highly dependent on the nature of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution: The introduction of electron-donating groups (e.g., -NH2) will activate the ring towards electrophilic attack, while electron-withdrawing groups (e.g., -NO2) will deactivate it. The position of substitution will be guided by the combined directing effects of all substituents.

Nucleophilic Aromatic Substitution: The presence of strongly electron-withdrawing groups, such as a nitro group, ortho or para to a halogen atom can facilitate nucleophilic aromatic substitution of that halogen. For instance, in a nitrated derivative, the chlorine or bromine atom may become susceptible to displacement by nucleophiles.

Reactivity of the Ether Linkage: The ether linkage is generally stable, but it can be cleaved under harsh acidic conditions (e.g., using HBr or HI). The stability of the ether bond may be influenced by the electronic nature of the aromatic ring.

A comparative study of the reaction rates for a specific reaction across a series of derivatives can provide quantitative insights into the electronic and steric effects of the different substituents. rsc.org

Structure-Property Relationships in Analog Series

Systematic studies of the structure-property relationships (SPR) within a series of analogs are crucial for understanding how molecular modifications translate into changes in macroscopic properties. mdpi.com

Key properties to investigate include:

Electronic Properties: The electronic nature of the molecule can be assessed by measuring properties such as the Hammett constants of the substituents, redox potentials, and UV-Vis absorption spectra. These properties are directly influenced by the electron-donating or electron-withdrawing nature of the substituents.

Lipophilicity: The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter for its behavior in biological and environmental systems. The introduction of different functional groups and alterations to the fluoroalkyl chain will systematically change the logP value.

Melting and Boiling Points: These physical properties are influenced by intermolecular forces such as dipole-dipole interactions, van der Waals forces, and the potential for hydrogen bonding. For example, para-substituted isomers often have higher melting points than their ortho and meta counterparts due to better packing in the crystal lattice. ncert.nic.in

Conformational Preferences: The orientation of the fluoroethoxy group relative to the benzene ring can be influenced by the presence of ortho substituents. This can be studied using computational modeling and spectroscopic techniques like NMR.

By correlating these properties with the structural features of the analogs, predictive models can be developed to guide the design of new derivatives with desired characteristics. nih.gov

Applications of 4 Bromo 2 Chloro 1 2 Fluoroethoxy Benzene in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene is a polysubstituted aromatic compound. Its structure, featuring bromo, chloro, and fluoroethoxy groups on a benzene (B151609) ring, suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules. The differential reactivity of the halogen substituents can, in principle, allow for selective functionalization through various organic reactions. Dihalogenated aromatic compounds are of significant importance in synthetic organic chemistry as they provide a platform for the controlled and sequential introduction of different molecular fragments.

Precursor for Pharmaceutical Intermediates (e.g., related to Dapagliflozin)

There is no specific information available in the public domain that directly links this compound to the synthesis of Dapagliflozin or its immediate precursors. However, substituted bromochlorobenzene derivatives are known to be key starting materials in the synthesis of various active pharmaceutical ingredients. For instance, the structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), is a known intermediate in the preparation of Dapagliflozin. This suggests that compounds with a similar substitution pattern, such as this compound, could hypothetically be explored in the synthesis of novel pharmaceutical compounds. The bromo and chloro substituents can serve as handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in the pharmaceutical industry to construct complex molecular architectures.

Building Block for Agrochemicals

Detailed research findings on the application of this compound as a building block for agrochemicals are not currently available. Nevertheless, the incorporation of halogen atoms, particularly fluorine, into agrochemical candidates is a common strategy to enhance their efficacy, metabolic stability, and bioavailability. The fluoroethoxy group, in particular, can introduce favorable lipophilicity and metabolic properties. Therefore, this compound could be considered a potential building block for the synthesis of new herbicides, fungicides, or insecticides. The bromo and chloro groups offer sites for further chemical modification to build up the final agrochemical structure.

Utilization in Polymer Chemistry and Advanced Materials

There is no specific information available regarding the utilization of this compound in polymer chemistry and advanced materials. In a broader context, halogenated aromatic compounds can be used as monomers or precursors for monomers in the synthesis of high-performance polymers. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and low dielectric constant. The bromo and chloro substituents could potentially be used to create polymers through cross-coupling polymerization reactions.

Application in Supramolecular Chemistry

Specific applications of this compound in supramolecular chemistry have not been reported. However, the halogen atoms on the benzene ring could potentially participate in halogen bonding, a non-covalent interaction that is increasingly being used in the design of supramolecular assemblies. The fluoroethoxy group could also influence the self-assembly properties of molecules derived from this compound.

Future Research Horizons for this compound

The halo-substituted aromatic compound, this compound, represents a unique molecular scaffold with significant potential for further scientific exploration. The distinct electronic and steric properties conferred by its bromine, chlorine, fluorine, and ethoxy substituents make it a compelling target for advanced chemical research. This article outlines key future research directions that could unlock the full potential of this versatile molecule.

Q & A

Q. What are the established synthetic routes for 4-bromo-2-chloro-1-(2-fluoroethoxy)benzene, and how are reaction conditions optimized?